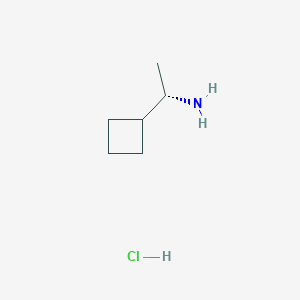

(1S)-1-cyclobutylethan-1-amine hydrochloride

説明

(1S)-1-Cyclobutylethan-1-amine hydrochloride is a chiral amine salt characterized by a cyclobutyl group attached to the ethylamine backbone. Its molecular formula is C₆H₁₃N·HCl, with a molecular weight of 135.64 g/mol (calculated from ). The cyclobutane ring introduces steric strain due to its four-membered structure, which may influence conformational rigidity and reactivity. This compound is commercially available in various purities (e.g., 95–98%) and packaging sizes (e.g., 100 mg to 5 kg), as noted in and . Its primary applications lie in pharmaceutical research and organic synthesis, where it serves as a chiral building block for drug candidates .

特性

IUPAC Name |

(1S)-1-cyclobutylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHYWKUHCPUOOO-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(1S)-1-Cyclobutylethan-1-amine hydrochloride, with the chemical formula C₆H₁₃N·ClH and CAS Number 904733-73-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Weight : 135.635 g/mol

- Storage Conditions : Ambient temperature

- Solubility : Generally soluble in water due to the hydrochloride salt form.

Biological Activities

The biological activity of this compound has not been extensively documented in literature, but it can be inferred from related compounds and preliminary studies.

1. Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties. For instance, compounds with similar amine structures have shown activity against various pathogens, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) for related compounds was reported at around 3.1 μM, indicating a promising starting point for further exploration of (1S)-1-cyclobutylethan-1-amine's antimicrobial efficacy .

2. Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of any new compound. Related compounds have demonstrated low cytotoxicity with IC50 values greater than 100 μM against HepG2 liver cancer cells, suggesting a favorable selectivity index (SI) which indicates a lower risk of toxicity relative to their antimicrobial efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes findings from SAR studies on similar compounds:

| Compound | R Group | MIC (μM) | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| A | Phenyl | 3.1 | >100 | >32 |

| B | Methyl | 5.8 | >100 | >17 |

| C | Ethyl | 2.9 | >100 | >34 |

Table 1: Summary of SAR findings for related compounds.

Case Study 1: Antimicrobial Screening

In a study focused on synthesizing triazolopyrimidines as anti-tubercular agents, several derivatives were evaluated for their antimicrobial properties. The findings indicated that structural modifications significantly influenced the MIC values, reinforcing the importance of SAR in drug design . Although specific data on this compound is lacking, these insights can guide future research.

Case Study 2: In Vivo Pharmacokinetics

Pharmacokinetic studies are vital for understanding how a compound behaves in biological systems. Similar amine compounds were evaluated for their stability and metabolic profiles in rodent models, showing varied absorption and clearance rates. Such studies help predict human responses and inform dosing regimens .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Ring Sizes

(a) (S)-1-Cyclopentylethanamine Hydrochloride

- Molecular Formula : C₇H₁₅N·HCl

- Molecular Weight : 149.66 g/mol

- CAS : 150852-73-6

- Key Differences : The cyclopentyl group (five-membered ring) reduces ring strain compared to cyclobutyl, enhancing conformational flexibility. This may improve solubility but reduce steric hindrance in binding interactions .

(b) (1R)-1-Cyclohexylethan-1-amine Hydrochloride

- Molecular Formula : C₈H₁₇N·HCl

- Molecular Weight : 163.68 g/mol

- CAS: Not explicitly provided (referenced in ).

Substituted Aromatic Analogs

(a) (S)-1-(2-Chlorophenyl)ethan-1-amine Hydrochloride

- Molecular Formula : C₈H₉Cl₂N

- Molecular Weight : 202.07 g/mol

- CAS : 1398109-11-9

- Key Differences: The 2-chlorophenyl substituent introduces aromatic π-electrons and a polar halogen, enabling π-π stacking and dipole interactions. This contrasts with the non-aromatic cyclobutyl group, which lacks such electronic features .

(b) 2-Cyclobutyl-1-phenylethanamine Hydrochloride

Complex Cyclic and Polycyclic Analogs

(a) (1S)-1-(Adamantan-1-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₁₂H₂₂ClN

- Molecular Weight : 215.77 g/mol

- CAS : 1005341-54-7

- Key Differences : The adamantyl group is a rigid, polycyclic hydrocarbon that significantly increases steric bulk and lipophilicity. This structure is advantageous for targeting deep hydrophobic cavities in enzymes or receptors .

(b) (1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| (1S)-1-Cyclobutylethan-1-amine hydrochloride | C₆H₁₃N·HCl | 135.64 | 1355969-30-0 | Four-membered cyclobutyl, chiral center |

| (S)-1-Cyclopentylethanamine Hydrochloride | C₇H₁₅N·HCl | 149.66 | 150852-73-6 | Five-membered cyclopentyl, reduced strain |

| (S)-1-(2-Chlorophenyl)ethan-1-amine hydrochloride | C₈H₉Cl₂N | 202.07 | 1398109-11-9 | Aromatic chlorophenyl, polar halogen |

| 2-Cyclobutyl-1-phenylethanamine hydrochloride | C₁₂H₁₇N·HCl | 211.73 | 2197062-46-5 | Cyclobutyl + phenyl hybrid |

| (1S)-1-(Adamantan-1-yl)ethan-1-amine hydrochloride | C₁₂H₂₂ClN | 215.77 | 1005341-54-7 | Rigid adamantyl, high lipophilicity |

準備方法

General Synthetic Strategies

The preparation of this compound primarily involves the synthesis of the chiral amine moiety followed by salt formation with hydrochloric acid. Two main synthetic routes are commonly reported:

Enantioselective Reduction of 1-Cyclobutylketone

This approach involves asymmetric catalytic hydrogenation or reduction of the corresponding ketone precursor, 1-cyclobutyl ethanone, to yield the chiral amine after subsequent functional group transformations.

- Starting material: 1-cyclobutyl ethanone (cyclobutyl methyl ketone)

- Asymmetric reduction: Use of chiral catalysts such as Ru-BINAP complexes or chiral borohydride reagents under inert atmosphere (N2 or Ar) to reduce the ketone to the corresponding (S)-1-cyclobutylethanol intermediate with high enantiomeric excess (ee)

- Conversion to amine: The alcohol intermediate is converted to the amine via established methods such as Mitsunobu reaction followed by azide displacement and reduction or direct reductive amination using ammonia or amine sources

- Hydrochloride salt formation: Treatment of the free amine with hydrochloric acid to isolate the stable hydrochloride salt

- The asymmetric reduction step is critical for stereochemical purity. Catalysts like Ru-BINAP have been shown to achieve ee values >95%.

- Reaction conditions require rigorously dry and oxygen-free environments to prevent catalyst deactivation and side reactions.

- Purification typically involves chromatographic separation and crystallization of the hydrochloride salt for enantiomeric enrichment and isolation.

Grignard Reaction Followed by Chiral Resolution

An alternative synthetic route involves the formation of the racemic amine, then resolution to isolate the (1S) enantiomer:

- Grignard reagent formation: Cyclobutylmagnesium bromide is prepared from cyclobutyl bromide and magnesium in anhydrous ether.

- Addition to acetaldehyde: The Grignard reagent reacts with acetaldehyde to form racemic (±)-1-cyclobutylethanol.

- Conversion to amine: The racemic alcohol is converted to the racemic amine via substitution reactions or reductive amination.

- Resolution: The racemic amine is resolved using chiral chromatography or salt formation with chiral acids (e.g., tartaric acid derivatives) to isolate the (1S) enantiomer.

- Hydrochloride salt formation: The pure (1S) amine is converted to its hydrochloride salt.

- This method is less efficient due to the need for resolution, which adds steps and reduces overall yield.

- The resolution step requires careful selection of chiral resolving agents and optimization of crystallization conditions.

Reductive Amination Route

Reductive amination of the corresponding ketone with ammonia or ammonium salts in the presence of reducing agents (e.g., sodium cyanoborohydride) under chiral catalyst control can also yield the desired chiral amine directly.

Experimental Conditions and Purification

- Atmosphere: Reactions are performed under inert atmosphere (N2 or Ar) to avoid oxidation and moisture interference.

- Solvents: Anhydrous solvents such as tetrahydrofuran (THF), methanol, or dichloromethane are preferred.

- Temperature: Typically carried out at 0 °C to room temperature to control reaction rates and selectivity.

- Purification: Flash column chromatography followed by recrystallization of hydrochloride salt is standard for purity enhancement.

Data Tables Summarizing Preparation Parameters

| Step | Conditions/Details | Notes |

|---|---|---|

| Starting material | 1-cyclobutyl ethanone | Commercially available or synthesized |

| Asymmetric reduction | Ru-BINAP catalyst, H2 gas, inert atmosphere | High ee (>95%), 0–25 °C |

| Conversion to amine | Mitsunobu reaction / reductive amination | Requires careful control to avoid racemization |

| Salt formation | HCl in ether or ethanol | Yields stable hydrochloride salt |

| Purification | Chromatography + recrystallization | Ensures enantiomeric purity |

Research Findings and Analytical Confirmation

- Enantiomeric purity: Confirmed by chiral HPLC or GC methods.

- Structural confirmation: NMR spectroscopy (¹H and ¹³C), mass spectrometry, and optical rotation measurements are standard.

- Stability: Hydrochloride salt form shows improved stability and solubility in polar solvents, facilitating formulation and handling.

Q & A

Basic: How can researchers optimize the synthesis of (1S)-1-cyclobutylethan-1-amine hydrochloride to improve enantiomeric excess?

Methodological Answer:

To enhance enantiomeric excess, consider the following steps:

- AI-Powered Retrosynthesis Tools : Use predictive models (e.g., Template_relevance Pistachio, Reaxys) to identify optimal precursors and reaction pathways .

- Chiral Catalysts : Employ asymmetric catalysis, such as chiral auxiliaries or transition-metal catalysts, during cyclobutane ring formation.

- Reaction Monitoring : Track enantiomeric ratios in real-time using chiral HPLC or circular dichroism (CD) spectroscopy.

Example Reaction Conditions Table:

| Parameter | Optimization Strategy |

|---|---|

| Catalyst | (R)-BINAP-Ru complexes |

| Solvent | Anhydrous THF or EtOH |

| Temperature | 0–25°C (prevents racemization) |

| Workup | Acidic extraction to isolate hydrochloride salt |

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm cyclobutyl geometry and amine proton environments. Compare chemical shifts with computed data (e.g., PubChem) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (, exact mass: 135.09 + 35.45 + 14.01 = ~184.55 g/mol) .

- Chiral HPLC : Utilize columns like Chiralpak IA/IB to assess enantiopurity (>98% ee) .

- Elemental Analysis : Validate Cl content via titration or ion chromatography .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data between enantiomers?

Methodological Answer:

- Comparative Binding Studies : Perform molecular docking or surface plasmon resonance (SPR) to compare (1S)- and (1R)-enantiomer interactions with target receptors .

- In Vivo/In Vitro Correlation : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate enantiomer-specific effects .

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem, ECHA) to identify confounding variables like impurity profiles .

Example Data Discrepancy Table:

| Study | Enantiomer Tested | Reported IC (nM) | Potential Confounders |

|---|---|---|---|

| A (2023) | (1S) | 12.3 ± 1.2 | Impurity B (5%) |

| B (2024) | (1S) | 28.7 ± 3.1 | pH 6.0 buffer |

Advanced: What strategies validate the stereochemical configuration of the cyclobutyl group during asymmetric synthesis?

Methodological Answer:

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., (S)-mandelic acid) to confirm absolute configuration .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT)-predicted spectra for (1S)-configuration .

- Chiral Shift Reagents : Use Eu(hfc) in -NMR to split enantiomer-specific proton signals .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage Conditions : Keep in airtight, light-resistant containers at -20°C under nitrogen to prevent hygroscopic degradation .

- Safety Protocols : Use fume hoods and PPE (gloves, goggles) to avoid skin/eye irritation (GHS Category 2) .

- Waste Disposal : Neutralize with 1M NaOH before disposing as hazardous organic waste .

Advanced: How to design stability studies for this compound under varying conditions?

Methodological Answer:

- Forced Degradation : Expose to stressors (e.g., 40°C/75% RH, UV light, acidic/basic hydrolysis) and monitor degradation via HPLC-MS .

- Kinetic Modeling : Calculate degradation rate constants () and shelf-life using Arrhenius equations at elevated temperatures .

- pH-Dependent Stability : Prepare buffered solutions (pH 1–12) and quantify intact compound over 72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。